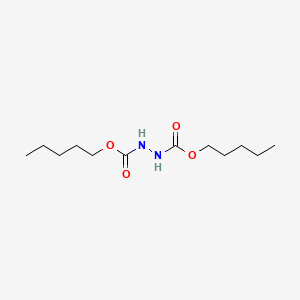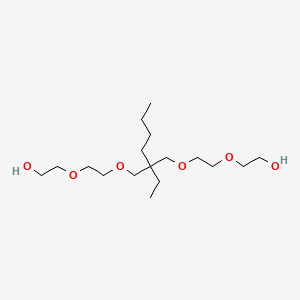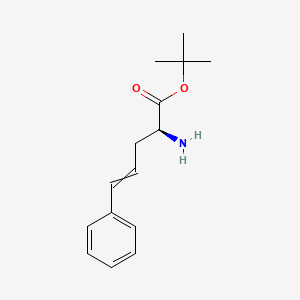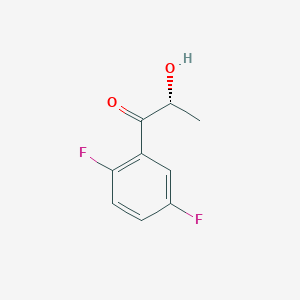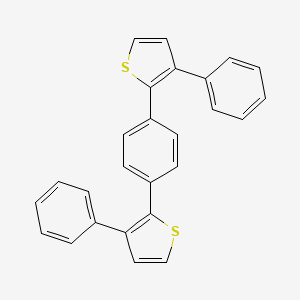![molecular formula C17H24INO B14184634 (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol CAS No. 839730-49-3](/img/structure/B14184634.png)
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core substituted with a piperidine ring and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the iodophenyl piperidine derivative, followed by its coupling with a cyclohexanol derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of a cyclohexanone derivative.
Reduction: Formation of a phenyl-substituted cyclohexanol.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol: A stereoisomer with different spatial arrangement.
(1S,2S)-2-[4-(4-Bromophenyl)piperidin-1-yl]cyclohexan-1-ol: A similar compound with a bromine atom instead of iodine.
(1S,2S)-2-[4-(4-Methylphenyl)piperidin-1-yl]cyclohexan-1-ol: A similar compound with a methyl group instead of iodine.
Uniqueness
The presence of the iodophenyl group in (1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol imparts unique reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain research and industrial applications.
Propriétés
Numéro CAS |
839730-49-3 |
|---|---|
Formule moléculaire |
C17H24INO |
Poids moléculaire |
385.28 g/mol |
Nom IUPAC |
(1S,2S)-2-[4-(4-iodophenyl)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H24INO/c18-15-7-5-13(6-8-15)14-9-11-19(12-10-14)16-3-1-2-4-17(16)20/h5-8,14,16-17,20H,1-4,9-12H2/t16-,17-/m0/s1 |
Clé InChI |
WSOZRBGOELEJLK-IRXDYDNUSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=C(C=C3)I)O |
SMILES canonique |
C1CCC(C(C1)N2CCC(CC2)C3=CC=C(C=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
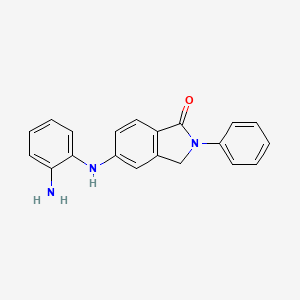
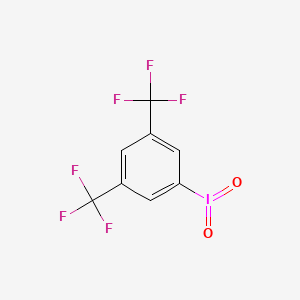
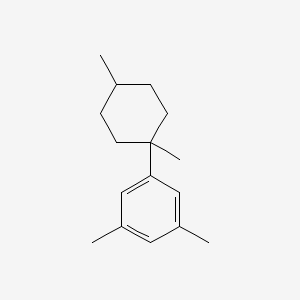
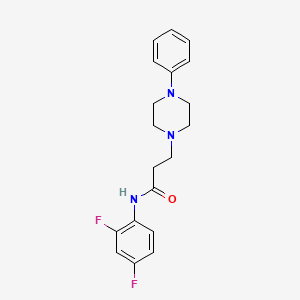
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
